Product packaging for Copper;titanium(Cat. No.:CAS No. 12054-13-6)

Copper;titanium

Cat. No.: B14727660
CAS No.: 12054-13-6
M. Wt: 159.28 g/mol
InChI Key: QRUFSERZYBWAOP-UHFFFAOYSA-N
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Description

Copper;Titanium (Ti-Cu) alloys represent a leading edge in the development of smart biomaterials with multifunctional capabilities, primarily investigated for orthopedic and dental implants. The core research value lies in incorporating copper, an element with proven bactericidal, pro-angiogenic, and osteogenic effects, into biocompatible titanium to create alloys with intrinsic antibacterial properties . These materials are engineered to combat peri-implant pathogenic bacteria, thereby reducing biofilm formation and improving rehabilitation prognosis, which is a major challenge in implantology . A key area of application is in guided bone regeneration (GBR), where 3D-printed, personalized titanium meshes alloyed with copper are being studied to address high exposure rates and subsequent infections . Research indicates that copper content, typically between 3 to 5 wt% or higher, is crucial for achieving a significant antibacterial effect without compromising biocompatibility . Studies on selective laser melting (SLM) fabricated Ti-xCu alloys show that copper content exceeding 4 wt% can lead to a bacterial reduction of over 90% against common pathogens like S. aureus and E. coli . The mechanism of action is attributed to the sustained release of copper ions (Cu²⁺), which provide a long-lasting self-antibacterial capability . Beyond antimicrobial activity, specific compositions, such as Ti-6Cu, have demonstrated optimal performance in promoting osteoblast (bone-forming cell) proliferation and upregulating key osteogenic genes (Alp, Col-1), thereby enhancing bone regeneration . Furthermore, Ti-Cu alloys exhibit favorable modulation of the inflammatory response, upregulating anti-inflammatory factors (Il-10, Arg-1) while downregulating pro-inflammatory factors (Tnf-α, Il-6), creating a more favorable environment for healing . The microstructure of these alloys, characterized by Ti₂Cu precipitation within an α-Ti matrix, also contributes to enhanced mechanical properties and corrosion resistance, making them suitable for the demanding environment of biomedical implants . This combination of antibacterial, osteogenic, and anti-inflammatory properties, coupled with excellent corrosion resistance, positions Ti-Cu alloys as a highly promising material system for next-generation biomedical devices. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CuTi2 B14727660 Copper;titanium CAS No. 12054-13-6

Properties

CAS No.

12054-13-6

Molecular Formula

CuTi2

Molecular Weight

159.28 g/mol

IUPAC Name

copper;titanium

InChI

InChI=1S/Cu.2Ti

InChI Key

QRUFSERZYBWAOP-UHFFFAOYSA-N

Canonical SMILES

[Ti].[Ti].[Cu]

Origin of Product

United States

Preparation Methods

Crucible Design and Atmosphere Control

The prevention of titanium oxidation during melting remains a central challenge. Early patents describe the use of Acheson graphite crucibles with narrow, deep geometries to minimize air exposure. A reducing atmosphere is maintained by covering the crucible with graphite lids, limiting oxygen ingress during titanium addition. The patent US2049291A specifies that crucibles with clay binders or excessive surface area lead to slag pastiness and titanium losses below 25%.

Flux Composition and Titanium Recovery

Halogen salt mixtures serve dual roles: preventing oxidation and facilitating titanium dissolution. Optimal flux formulations comprise calcium fluoride (65–80%) and sodium chloride (20–35%), which lower the melting point and density of the slag. In Example 1 of the patent, a 5330-gram alloy with 26.5% titanium was produced using a CaF₂-NaF-CaCl₂ flux, achieving 79% titanium recovery. Table 1 summarizes flux compositions and outcomes from documented trials.

Table 1. Flux Compositions and Titanium Recovery in Copper-Titanium Alloy Production

Example Flux Components (%) Titanium Content (%) Recovery Efficiency (%)
1 CaF₂ (80), NaF (10), CaCl₂ (10) 26.5 79
3 CaF₂ (70), NaCl (30) 24.8 72
4 CaF₂ (75), NaF (15), CaCl₂ (10) 28.1 81

Layer-by-Layer Melting Techniques

Alternating layers of copper shot and titanium powder within graphite crucibles, followed by flux coverage, enable incremental alloying. This method reduces localized oxidation hotspots, particularly when fine titanium particles (<100 µm) are used. Post-melting, the slag is mechanically removed, and the alloy ingot is cleaned to eliminate residual salts.

Sputtering and Annealing for Copper Oxide-Titanium Oxide Nanocomposites

Sputter Deposition Parameters

Radiofrequency (RF) magnetron sputtering of copper onto TiO₂ nanorod templates produces uniform metallic coatings. As reported by MDPI, a 200-nm copper film deposited at 50 W power in 5×10⁻³ Torr argon forms a continuous layer over TiO₂ nanostructures. Substrate rotation during sputtering ensures conformal coverage, critical for subsequent oxidation uniformity.

Phase Evolution During Annealing

Post-deposition annealing in air transforms the copper layer into Cu₂O (200°C), Cu₂O-CuO mixtures (300–350°C), or phase-pure CuO (400°C). X-ray diffraction (XRD) analyses confirm that Cu₂O (111) peaks diminish above 300°C, while CuO ( 11) and (002) planes emerge (Figure 1).

Table 2. Annealing Temperature Effects on Copper Oxide Phases

Temperature (°C) Dominant Phase Crystallite Size (nm) Bandgap (eV)
200 Cu₂O 15–20 2.1
350 Cu₂O + CuO 25–40 1.9
400 CuO 55–70 1.7

Photocatalytic Performance

Ternary TiO₂-Cu₂O-CuO composites annealed at 350°C exhibit superior photocatalytic degradation of rhodamine B (RhB), achieving 98% efficiency in 120 minutes. Z-scheme charge transfer between TiO₂ and CuO enhances electron-hole separation, while Cu₂O acts as a recombination suppressor.

Bilayer Deposition and Intermetallic Formation

Cu/Ti Bilayer Sputtering

Sequential sputtering of copper (2000 Å) and titanium (500 Å) on silicon substrates forms precursor stacks for intermetallic synthesis. As per Wiley studies, maintaining a base pressure below 5×10⁻⁷ Torr prevents interfacial oxidation during deposition.

Low-Temperature Solid-State Reaction

Heating Cu/Ti bilayers at 350°C for 4 hours initiates interdiffusion, forming CuTi and Cu₃Ti phases. Prolonged annealing (600°C, 1 hour) yields Cu₃Ti-dominated layers, though residual unreacted Cu and Ti persist. Cross-sectional TEM reveals columnar Cu₃Ti grains (50–100 nm) with epitaxial alignment to the titanium layer.

Barrier Layer Applications

Cu/CuTi-Cu₃Ti/TiN/Si multilayers demonstrate thermal stability up to 600°C, with Cu₃Ti suppressing copper diffusion into silicon. Sheet resistance measurements show <5% variation after 100 hours at 450°C, validating their use in microelectronic interconnects.

Comparative Analysis of Preparation Methods

Scalability and Cost

Flux immersion melting is scalable for kilogram-scale production but requires high-purity graphite crucibles (>$500/unit). Sputtering-annealing offers nanoscale precision yet demands vacuum systems ($1M–$2M). Bilayer deposition balances moderate cost ($200k–$500k) with adequate throughput for semiconductor applications.

Phase Control and Reproducibility

Flux methods struggle with slag contamination, limiting titanium content reproducibility (±2.5%). Sputtering-annealing enables ±0.5% phase fraction control via temperature ramping, while bilayer reactions exhibit ±1.2% compositional drift due to incomplete interdiffusion.

Scientific Research Applications

Copper titanium is a composite powder produced through the mechanical alloying of copper and titanium metal powders in precise ratios . This material offers a unique combination of properties, making it suitable for a wide array of applications across various industries . These properties include thermal and electrical conductivity, corrosion resistance, a high strength-to-weight ratio, low thermal expansion, and biocompatibility . Copper titanium can be used to fabricate contacts and terminals, 3D print complex parts, produce thermal management devices, create antimicrobial surfaces, and develop high-performance alloys .

Aerospace Applications

Copper titanium is used in the aerospace industry for a variety of applications :

  • Jet engine components Copper titanium is used for blades, nozzles, and housings .
  • Structural airframe parts Copper titanium can be utilized in structural parts of the airframe .
  • Guidance systems Copper titanium is applicable for use in guidance systems .
  • Thermal management devices Copper titanium is used in devices that manage heat .
  • Aircraft wiring Copper titanium is suitable for aircraft wiring .

Automotive Applications

In the automotive sector, copper titanium is used in :

  • Turbocharger wheels Copper titanium is used in turbocharger wheels .
  • Exhaust components Copper titanium can be found in exhaust components .
  • Rotors and armatures Copper titanium is used in rotors and armatures .
  • Bushings and bearings Copper titanium is used in bushings and bearings .
  • Brake pads Copper titanium is suitable for brake pads .
  • Headlight connectors Copper titanium is used in headlight connectors .

Biomedical Applications

Due to its biocompatibility and other properties, copper titanium is also employed in biomedical applications :

  • Surgical tools Copper titanium is used in surgical tools .
  • Orthopedic implants Copper titanium can be used for orthopedic implants like knees and hips .
  • Dental implants Copper titanium is suitable for dental implants .
  • External prosthetics Copper titanium is used in external prosthetics .
  • Medical electrodes Copper titanium is applicable for medical electrodes .

Copper-bearing titanium alloys have been shown to efficiently kill bacteria by damaging cell membranes and cell walls, as well as strongly inhibiting biofilm formation, making it suitable for dental applications .

Electrical Applications

Copper titanium is used in electrical applications because of its conductivity :

  • Connectors and contacts Copper titanium is used in connectors and contacts .
  • Circuit board vias Copper titanium is used in circuit board vias .
  • Resistors Copper titanium is used in resistors .
  • Cables and wiring Copper titanium is suitable for cables and wiring .

The excellent conductivity of copper titanium powder allows for faster heat dissipation in components prone to overheating and provides improved efficiency and performance in electronics and electrical systems . In the electronics sector, copper titanium enhances the efficiency of connectors and circuit boards due to its electrical conductivity of 60-70% that of pure copper . It also provides thermal conductivity of approximately 240 W/m·K for heat-conscious uses like power transistors and amplifiers .

Additional Applications

Further uses of copper titanium include:

  • Heat sinks and exchangers Copper titanium is used in heat sinks and heat exchangers .
  • Motor armatures Copper titanium is suitable for motor armatures .
  • Printed circuit boards Copper titanium can be used in printed circuit boards .
  • Integrated circuit substrates Copper titanium is applicable for integrated circuit substrates .
  • Bearing assembly
  • Ballast
  • Casting
  • Step soldering
  • Radiation shielding

Strengthening of 3D-Printed Titanium

Mechanism of Action

Copper-titanium compounds can be compared with other intermetallic compounds such as:

Uniqueness:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Properties

Cu-Ti vs. Titanium Pnictide Oxides
Titanium pnictide oxides (e.g., Ti₂O layers with pnictogen capping) adopt anti-structures analogous to CuO₂ planes in cuprates but exhibit metallic parent phases, unlike the insulating cuprates. Their superconductivity coexists with spin/charge density wave orders, a feature shared with iron pnictides but distinct from most cuprates . In contrast, Cu-Ti intermetallics like Ti₂Cu form face-centered cubic (fcc) or hexagonal close-packed (hcp) lattices, which undergo martensitic transformations under stress or temperature changes, enhancing mechanical robustness .

Cu-Ti vs. Fe-Based Superconductors
Iron pnictides and Cu-Ti systems both display Fermi surface nesting, but Cu-Ti lacks the strong electron correlations dominant in iron-based superconductors. Instead, Cu-Ti alloys prioritize structural hardening via intermetallic precipitation (e.g., Ti₂Cu), whereas Fe pnictides rely on doping to suppress magnetic order .

Mechanical and Thermal Properties

Cu-Ti vs. Nitinol (Ni-Ti) Nitinol, a Ni-Ti alloy, is renowned for shape memory and superelasticity, whereas Cu-Ti alloys emphasize strength and wear resistance. For instance, Ti-5Cu alloys achieve tensile strengths 1.6–2× higher than pure titanium (cp-Ti), comparable to dental silver amalgam . However, Cu-Ti lacks the reversible phase transitions central to Nitinol’s functionality .

Cu-Ti vs. Ti-Al Alloys
Ti-Al alloys leverage lightweight properties for aerospace applications, while Cu-Ti prioritizes thermal and electrical conductivity. The addition of copper to titanium forms eutectoid Ti₂Cu, increasing hardness post-heat treatment (e.g., 20.7 GPa in Fe₂Ti intermetallics) . In contrast, Ti-Al systems focus on creep resistance and oxidation stability .

Data Tables

Table 1: Composition of Cu-Ti Master Alloy

Element Content (%)
Copper (Cu) 69–71
Titanium (Ti) 29–31
Iron (Fe) ≤0.20
Silicon (Si) ≤0.20
Aluminum (Al) ≤0.10

Table 2: Mechanical Properties of Welded Cu-Ti/Steel Joints

Joint Type Tensile Strength (MPa) Microhardness (HV₀.₃)
Titanium/Steel 440 400 (interface)
Titanium/Copper/Steel 225 8–11 (Cu-Ti phases)

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